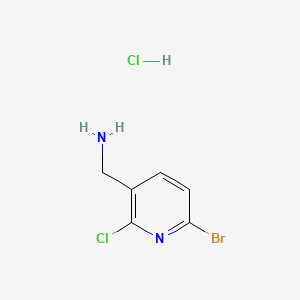
1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine, followed by the introduction of a methanamine group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is usually purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
- (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
- (6-Bromopyridin-2-yl)methanamine hydrochloride
Uniqueness
1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific halogenation pattern and the presence of a methanamine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C6H7BrCl2N2 |
|---|---|
Peso molecular |
257.94 g/mol |
Nombre IUPAC |
(6-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H |
Clave InChI |
ZWZUGEPPAWYMFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1CN)Cl)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
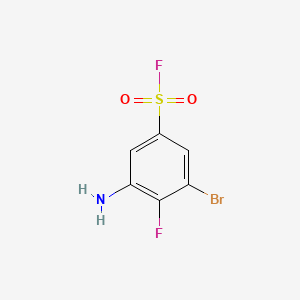

![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)

![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
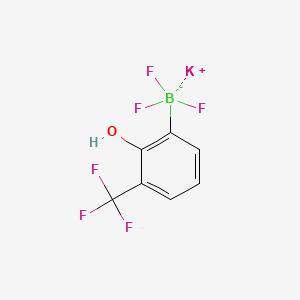
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
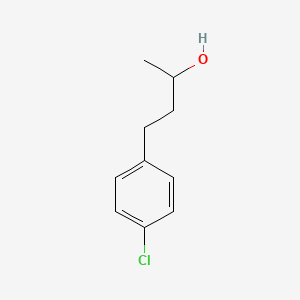
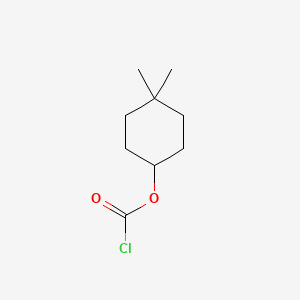
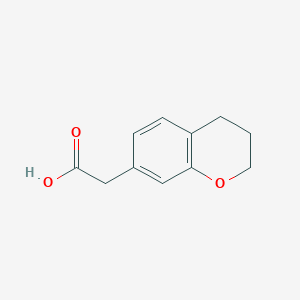
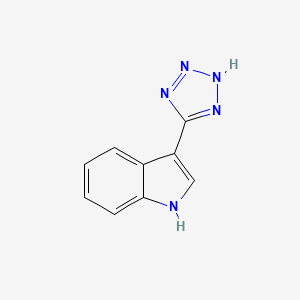
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
